An In-depth Technical Guide to the Safety Data Sheet (SDS) and Predicted Toxicity of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Predicted Toxicity of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the potential hazards and toxicological profile of the novel chemical entity, 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine. In the absence of specific experimental data for this compound, this document employs a structure-activity relationship (SAR) framework. By dissecting the molecule into its core functional groups—the pyridine ring, the tert-butyl substituent, the ether linkage, and the terminal oxirane (epoxide) ring—we can forecast its likely safety and toxicity characteristics. This guide is intended to inform safe handling practices, guide the design of appropriate toxicological testing protocols, and provide a foundational understanding of the compound's potential biological interactions for researchers in drug discovery and development.
Introduction: A Structure-Activity Relationship (SAR) Approach
3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its safety and toxicological profile is paramount for its responsible handling and development. As of the writing of this guide, a dedicated Safety Data Sheet (SDS) and specific toxicological studies for this compound are not publicly available. Therefore, this document will proceed with a predictive analysis based on the well-documented toxicological profiles of its constituent chemical moieties.
This SAR-based assessment will consider the following key structural features:
-
The Pyridine Core: A heterocyclic aromatic amine with known biological activities and toxicities.
-
The Oxirane (Epoxide) Ring: A highly strained, reactive three-membered ether known for its potential as an alkylating agent.
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The Tert-butyl Group: A bulky alkyl substituent that can influence metabolic pathways through steric hindrance.
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The Methoxy-pyridine Moiety: The ether linkage and its position on the pyridine ring can affect the electronic properties and metabolism of the molecule.
Caption: Chemical Structure of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine
Predicted Physicochemical Properties and Hazards
A summary of predicted and known properties of analogous compounds is presented in Table 1.
| Property | Predicted Value/Information for Target Compound | Rationale/Comparison with Analogues |
| Physical State | Likely a liquid or low-melting solid. | Similar substituted pyridines and epoxides are often liquids or solids at room temperature. |
| Boiling Point | Predicted to be high (>200 °C). | The parent pyridine has a boiling point of 115 °C. The addition of bulky and polar functional groups will significantly increase this. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The pyridine nitrogen allows for some water solubility, but the bulky tert-butyl and aromatic rings are lipophilic. |
| GHS Hazard Pictograms | Based on the analysis below, pictograms for acute toxicity, skin/eye irritation, and potential carcinogenicity/mutagenicity are anticipated. | |
| Signal Word | Warning or Danger | Dependent on the severity of acute toxicity and irritation. |
| Predicted Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H341: Suspected of causing genetic defects.H351: Suspected of causing cancer. | These are based on the known hazards of pyridine derivatives and the high reactivity of the epoxide functional group.[1] |
Toxicological Assessment of Functional Groups
The Pyridine Core
Pyridine and its alkyl derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They are known to cause irritation to the skin, eyes, and respiratory tract.[1] Systemic effects from overexposure can include headache, dizziness, nausea, and in severe cases, damage to the liver, kidneys, and central nervous system. The toxicity of pyridine derivatives can be influenced by the nature and position of substituents on the ring.[2][3]
The Oxirane (Epoxide) Functional Group: A Key Determinant of Toxicity
The presence of the oxirane ring is arguably the most significant feature for predicting the toxicity of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine. Epoxides are known to be reactive alkylating agents due to the high strain of the three-membered ring.[4][5] This reactivity is the basis for their toxicological effects.
-
Irritation and Sensitization: Low molecular weight epoxides are often strong irritants to the skin, eyes, and respiratory system.[6][7] Skin contact can lead to dermatitis and sensitization.
-
Mutagenicity and Carcinogenicity: The primary concern with many epoxides is their potential to be mutagenic and carcinogenic.[8][9] As electrophiles, they can react with nucleophilic sites on DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, which is an initiating event in carcinogenesis. Many epoxy compounds have been shown to be carcinogenic in animal studies.[6]
Caption: Predicted metabolic activation of the epoxide moiety leading to potential mutagenicity.
Influence of the Tert-butyl and Methoxy Groups
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Tert-butyl Group: The bulky tert-butyl group can sterically hinder the metabolic pathways of the pyridine ring.[10][11] This could either decrease toxicity by preventing the formation of more toxic metabolites or potentially increase it by shunting metabolism towards other sites, such as the epoxide ring. The tert-butyl group is generally considered to be electron-donating, which can influence the reactivity of the aromatic ring.[12]
-
Methoxy Group: The methoxy group can also influence the electronic properties of the pyridine ring and can be a site for metabolism (O-demethylation). The presence of methoxy groups on aromatic rings has been shown to modulate cytotoxicity in some classes of compounds.[13]
Predicted Toxicological Profile
Based on the SAR analysis, a predicted toxicological profile for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine is summarized below.
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Acute Toxicity: The compound is predicted to be harmful by oral, dermal, and inhalation routes. The primary contributors to this are the pyridine core and the reactive epoxide.
-
Skin and Eye Irritation: The compound is expected to be a skin and eye irritant.[1] The epoxide moiety is a strong contributor to this predicted effect.
-
Genotoxicity/Mutagenicity: There is a significant concern for mutagenicity due to the presence of the epoxide functional group. This is a critical endpoint that requires experimental evaluation.
-
Carcinogenicity: Due to the potential for mutagenicity, the compound should be handled as a suspected carcinogen pending experimental data.
Recommended Experimental Protocols for Toxicological Evaluation
To validate the predicted toxicological profile, a tiered approach to testing is recommended, following established OECD guidelines.
Caption: A tiered workflow for the toxicological assessment of a new chemical entity.
Genotoxicity Testing
Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471 [14][15][16][17]
-
Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Several concentrations of the test compound are incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on minimal agar plates.
-
After incubation, the number of revertant colonies is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. Given the epoxide moiety, a positive result is anticipated.
Acute Irritation/Corrosion Testing
Protocol: Acute Dermal Irritation/Corrosion - OECD 404 [18][19][20][21][22]
-
Objective: To determine the potential of the compound to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Methodology:
-
A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit).
-
The exposure period is typically 4 hours.
-
Skin reactions (erythema and edema) are observed and scored at specified intervals for up to 14 days.
-
-
Interpretation: The severity and reversibility of the skin reactions are used to classify the compound's irritation potential.
Protocol: Acute Eye Irritation/Corrosion - OECD 405 [23][24][25][26][27]
-
Objective: To assess the potential of the compound to cause eye irritation or corrosion.
-
Methodology:
-
A single dose of the test substance is applied to the eye of an experimental animal.
-
The eye is examined for lesions of the cornea, iris, and conjunctiva at specific intervals.
-
-
Interpretation: The scoring of ocular lesions determines the level of irritation or corrosion.
Acute Systemic Toxicity Testing
Protocol: Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method) [1][28][29][30][31]
-
Objective: To determine the acute oral toxicity of the compound and to classify it according to the Globally Harmonised System (GHS).
-
Methodology:
-
A stepwise procedure is used, with a small group of animals (typically female rats) at each step.
-
The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The outcome of each step (mortality or survival) determines the next dose level.
-
-
Interpretation: The results allow for the classification of the substance into a GHS toxicity category.
Safe Handling and Personal Protective Equipment (PPE)
Given the predicted hazard profile, stringent safety precautions are essential when handling 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Avoid skin contact.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.
Conclusion
While specific experimental data for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine is currently unavailable, a structure-activity relationship analysis provides a strong basis for a preliminary hazard assessment. The presence of a pyridine core and, most notably, a reactive oxirane (epoxide) ring, suggests that this compound should be handled as a substance that is acutely toxic, a skin and eye irritant, and a potential mutagen and carcinogen. The experimental protocols outlined in this guide, based on established OECD guidelines, provide a clear roadmap for the necessary toxicological testing to definitively characterize its safety profile. All personnel involved in the synthesis, handling, or research of this compound must adhere to strict safety protocols to minimize exposure and mitigate potential risks.
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